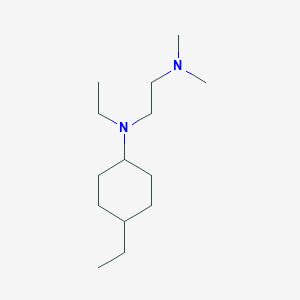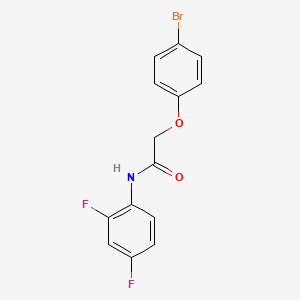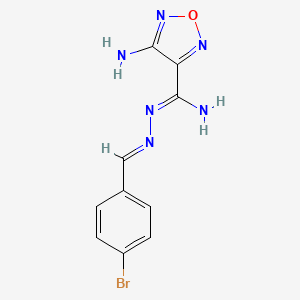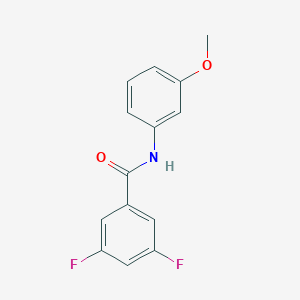
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as BHIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BHIM is a derivative of thalidomide, which is a drug that was initially developed as a sedative but was later found to cause birth defects. However, BHIM has been found to have unique properties that make it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood. However, it has been suggested that 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione exerts its effects by modulating the activity of various signaling pathways involved in inflammation and cancer development. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and modulate the activity of various signaling pathways involved in inflammation and cancer development. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of immune cells.
实验室实验的优点和局限性
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages and limitations for lab experiments. One advantage is that it can be easily synthesized in a laboratory setting. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to have low toxicity, making it a safe compound to work with. However, one limitation is that the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is not fully understood, which makes it difficult to design experiments to study its effects.
未来方向
There are several future directions for research on 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One direction is to further investigate its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to study the effects of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione on different types of cancer and determine its potential as a cancer therapy. Additionally, future research could focus on developing new derivatives of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione with improved pharmacological properties.
In conclusion, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and immunomodulatory properties and has been found to modulate the activity of various signaling pathways involved in inflammation and cancer development. Further research is needed to fully understand the mechanism of action of 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione and to determine its potential as a therapeutic agent.
合成方法
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a series of chemical reactions starting with the reaction of 2-bromo-4-hydroxy-5-methoxybenzaldehyde with urea to form 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and immunomodulatory properties. 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Additionally, 5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O4/c1-18-9-3-5(6(12)4-8(9)15)2-7-10(16)14-11(17)13-7/h2-4,15H,1H3,(H2,13,14,16,17)/b7-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZCVBVFQBIMBC-FARCUNLSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)NC(=O)N2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]imidazolidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
![N-[(1R*)-1-(trans-3-hydroxycyclobutyl)-2-pyridin-4-ylethyl]-2-imidazo[1,2-a]pyridin-3-ylacetamide](/img/structure/B5698431.png)
![2-[(4-chlorobenzyl)thio]-N-cycloheptylacetamide](/img/structure/B5698438.png)


![5-oxo-3-phenoxy-5H-anthra[1,9-cd]isoxazol-6-yl benzoate](/img/structure/B5698452.png)

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)

![1-[2-(benzylthio)benzoyl]piperidine](/img/structure/B5698480.png)